2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid

Description

Properties

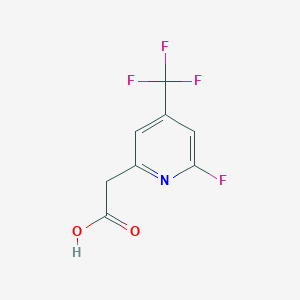

Molecular Formula |

C8H5F4NO2 |

|---|---|

Molecular Weight |

223.12 g/mol |

IUPAC Name |

2-[6-fluoro-4-(trifluoromethyl)pyridin-2-yl]acetic acid |

InChI |

InChI=1S/C8H5F4NO2/c9-6-2-4(8(10,11)12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H,14,15) |

InChI Key |

PADXFWNJHPKTDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CC(=O)O)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of trichloromethyl-pyridine as a starting material, followed by an exchange reaction between chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of fluorinating agents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) is common in large-scale production. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups .

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative with the molecular formula and a molecular weight of 223.12 g/mol. It consists of a pyridine ring with a fluorine atom at the 2-position, a trifluoromethyl group at the 4-position, and an acetic acid group at the 6-position. The presence of these functional groups gives it unique chemical properties, making it useful in medicinal chemistry and agrochemicals.

Applications

This compound has several applications across various domains:

- Pharmaceuticals It is explored as a potential intermediate in drug synthesis because of its unique chemical properties.

- Agrochemicals This compound is also used in the field of agrochemicals.

Research indicates that this compound may show significant biological activity because of its structural features. The trifluoromethyl group enhances lipophilicity, potentially increasing cell membrane permeability and interaction with biological targets. Studies have suggested it may be useful as an antimicrobial agent, although specific biological assays are necessary to confirm these activities.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary studies suggest that it may bind to specific proteins or enzymes, influencing their activity. The trifluoromethyl group could facilitate hydrophobic interactions, while the acetic acid moiety may engage in ionic interactions, enhancing binding affinity.

Structural Comparisons

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid | Contains an amino group instead of fluorine | Exhibits different biological activity because of amino group |

| 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid | Different substitution pattern on the pyridine ring | Unique reactivity profile because of different position of substituents |

| 2-Fluoro-3-(trifluoromethyl)pyridine | Lacks acetic acid functionality | May have different solubility and reactivity |

Biological Activity

2-Fluoro-4-(trifluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative that has garnered interest in medicinal and agrochemical research due to its unique structural features. The compound is characterized by a fluorine atom at the 2-position, a trifluoromethyl group at the 4-position, and an acetic acid group at the 6-position, which collectively enhance its biological activity and interaction with various biological targets.

- Molecular Formula : C6H3F4N

- Molecular Weight : 223.12 g/mol

The trifluoromethyl group increases lipophilicity, potentially enhancing cell membrane permeability, while the acetic acid moiety may facilitate ionic interactions with biological targets, thereby increasing binding affinity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Its structural features may allow it to interact with specific proteins or enzymes involved in microbial growth and survival. However, further biological assays are necessary to confirm these activities.

Interaction with Biological Targets

The compound's unique arrangement of substituents on the pyridine ring influences its chemical reactivity and biological properties. The trifluoromethyl group enhances hydrophobic interactions, while the acetic acid group may engage in ionic interactions, which could lead to significant binding with target proteins or enzymes.

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds reveals insights into the SAR of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid | Contains an amino group instead of fluorine | Exhibits different biological activity due to amino group |

| 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid | Different substitution pattern on the pyridine ring | Unique reactivity profile due to different position of substituents |

| 2-Fluoro-3-(trifluoromethyl)pyridine | Lacks acetic acid functionality | May have different solubility and reactivity |

The distinct combination of fluorine and trifluoromethyl groups in this compound enhances both stability and lipophilicity compared to other similar compounds, which is crucial for its potential biological applications.

Case Studies and Research Findings

Research indicates a growing interest in understanding the biological activity of fluorinated compounds, including derivatives of pyridines. For instance, studies have highlighted that compounds with trifluoromethyl groups often demonstrate improved potency against various biological targets. The exploration of these compounds has led to the identification of new inhibitors for enzymes critical in cancer metabolism and other diseases .

In one study focusing on structure-activity relationships for related compounds, it was found that specific hydrophobic interactions significantly influence binding potency to target receptors, such as TRPV1 (Transient Receptor Potential Vanilloid 1), showcasing the potential for therapeutic applications in pain management .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The placement of the acetic acid group (e.g., 3- vs. 4-position) significantly alters molecular polarity and hydrogen-bonding capacity, impacting solubility and biological activity .

- Halogen Substitution : Chlorine at the 6-position (as in ) introduces a bulkier substituent compared to fluorine, which may sterically hinder interactions with enzymatic targets.

Comparison with Benzene-Based Analogs

Pyridine derivatives are often compared to benzene analogs for their aromaticity and electronic properties (Table 2):

Key Observations :

- Commercial Availability : Benzene-based analogs like 2-Fluoro-4-(trifluoromethyl)phenylacetic acid are more readily available (priced at ¥14,000/g ), whereas pyridine derivatives may require custom synthesis.

Functional Group Impact on Reactivity

- Trifluoromethyl Group : Enhances lipophilicity and metabolic resistance, a feature shared across all analogs .

- Acetic Acid Moiety : Facilitates salt formation or conjugation reactions, critical for prodrug design. Its position (e.g., 6- vs. 4-) affects steric accessibility .

Research and Commercial Considerations

- Synthetic Challenges : Fluorination and trifluoromethylation steps are often low-yield, requiring specialized reagents (e.g., Selectfluor® or CF₃Cu intermediates) .

- Biological Relevance : Pyridine-carboxylic acids are explored as kinase inhibitors or herbicide intermediates, with substituent positioning dictating target selectivity .

Q & A

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.